Diethyl 4-chloropyridine-3,5-dicarboxylate
Description
Significance of Pyridine-3,5-dicarboxylates as Core Heterocyclic Scaffolds
The pyridine (B92270) ring is a fundamental heterocyclic scaffold frequently incorporated into the structure of biologically active molecules and functional materials. Specifically, the pyridine-3,5-dicarboxylate (B1229872) framework is a recognized structural motif in medicinal chemistry. nih.gov Derivatives of this scaffold have been investigated for a wide range of biological activities, including potential anti-inflammatory, antimicrobial, antioxidant, and anticancer effects. The dicarboxylate ester groups not only influence the molecule's solubility and metabolic stability but also provide convenient handles for further chemical modification, making this scaffold a versatile template in drug discovery and development.
Overview of Halogenated Pyridine Derivatives in Synthetic Transformations
Halogenated pyridines are crucial intermediates in organic synthesis, primarily because the carbon-halogen bond serves as a reactive site for a variety of synthetic transformations. nih.govchemrxiv.org These compounds are key building blocks for pharmaceuticals, agrochemicals, and specialized materials. nih.govresearchgate.net The presence of a halogen atom, such as chlorine, on the electron-deficient pyridine ring facilitates a range of reactions, most notably nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings). researchgate.net This reactivity allows for the precise and controlled introduction of new carbon-carbon and carbon-heteroatom bonds, enabling chemists to construct complex molecular frameworks from simpler, readily available halopyridine precursors. chemrxiv.org
Position of Diethyl 4-chloropyridine-3,5-dicarboxylate within the Broader Field of Pyridine Chemistry
This compound integrates the key features of both the pyridine-3,5-dicarboxylate scaffold and halogenated pyridines. This specific combination renders it a highly useful and versatile building block. The chlorine atom at the 4-position is activated for nucleophilic displacement and participates readily in cross-coupling reactions, providing a direct route to 4-substituted pyridine derivatives. Simultaneously, the two diethyl ester groups at the 3- and 5-positions can be hydrolyzed, reduced, or otherwise modified. This dual reactivity allows for a modular and strategic approach to the synthesis of polysubstituted pyridines, which are often challenging to prepare by other means. Consequently, this compound serves as a valuable starting material for creating diverse molecular libraries for screening in drug discovery and for developing novel functional materials.
Chemical and Physical Properties
While specific experimental data for this compound is not widely published, the properties of a closely related isomer, Diethyl 4-chloropyridine-2,6-dicarboxylate, provide valuable reference points. The data presented below belongs to the 2,6-isomer.
| Property | Value (for Diethyl 4-chloropyridine-2,6-dicarboxylate) | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₂ClNO₄ | lookchem.com |
| Molecular Weight | 257.674 g/mol | lookchem.com |
| Melting Point | 91-93 °C | lookchem.com |
| Boiling Point | 378.5 °C at 760 mmHg | lookchem.com |
| Density | 1.266 g/cm³ | lookchem.com |
| Flash Point | 182.7 °C | lookchem.com |
Detailed Research Findings
The primary value of this compound in research lies in its application as a synthetic intermediate. The reactivity of the C4-chloro substituent is the key to its utility, enabling the construction of a wide array of substituted pyridine derivatives.
Research involving similar 4-halopyridine structures demonstrates their extensive use in palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their ability to form C-C and C-heteroatom bonds with high efficiency and selectivity. For instance, the chlorine atom in this compound can be replaced by various organic groups using Suzuki coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), or Buchwald-Hartwig amination (with amines), thereby providing access to a diverse range of 4-aryl, 4-alkynyl, and 4-amino pyridine derivatives, respectively.
Furthermore, the electron-withdrawing nature of the two carboxylate groups enhances the electrophilicity of the pyridine ring, making the 4-position particularly susceptible to nucleophilic aromatic substitution. This allows for the direct introduction of nucleophiles such as alkoxides, thiolates, and azides, further expanding the synthetic possibilities. The ester functionalities themselves can be subsequently hydrolyzed to the corresponding dicarboxylic acid, which can be used to form salts, amides, or serve as a ligand for metal complexes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 4-chloropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-3-16-10(14)7-5-13-6-8(9(7)12)11(15)17-4-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCVCLRAPMHDSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1Cl)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592862 | |
| Record name | Diethyl 4-chloropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244638-43-5 | |
| Record name | Diethyl 4-chloropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Diethyl 4 Chloropyridine 3,5 Dicarboxylate and Its Chemical Analogues
Direct Esterification and Halogenation Pathways
Direct synthesis routes commence with a pyridine-based starting material, introducing the required functional groups—two ethyl ester moieties and a chlorine atom—in a sequential manner.
The initial step in a direct synthesis often involves the formation of the diethyl ester from pyridine-3,5-dicarboxylic acid. This transformation is typically achieved through Fischer esterification. The process involves reacting the dicarboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or a lower alkyl sulfonic acid. google.comgoogle.com The reaction is generally carried out at reflux temperatures to drive the equilibrium towards the product. google.comgoogle.com To facilitate the removal of water, a byproduct of the reaction, an inert, water-immiscible organic solvent like benzene (B151609) can be used to form an azeotrope. google.com The ester can then be recovered by distillation from the reaction medium. google.com An alternative method involves reacting the dicarboxylic acid with potassium hydroxide (B78521) in ethanol, followed by acidification to yield the monoester, which can be a useful intermediate. chemicalbook.com
Introducing a chlorine atom specifically at the 4-position of the pyridine (B92270) ring, which is deactivated by two electron-withdrawing ester groups, presents a significant synthetic challenge. Direct electrophilic chlorination is often difficult due to the low reactivity of the pyridine ring. researchgate.net A more effective strategy involves the activation of the pyridine ring through N-oxidation. The resulting pyridine N-oxide exhibits enhanced reactivity, particularly at the 2- and 4-positions. researchgate.net Treatment of the N-oxide derivative with chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can lead to regioselective chlorination at the 4-position. google.comresearchgate.net Another approach involves the generation of highly reactive 3,4-pyridyne intermediates from 3-chloropyridine (B48278) precursors, which can then be functionalized, though this is more common for introducing other substituents. nih.gov For pyridine itself, direct C-4 alkylation has been achieved using a blocking group strategy to control the regioselectivity of Minisci-type reactions, a concept that could potentially be adapted for halogenation. nih.gov
Indirect Synthetic Routes via Dihydropyridine (B1217469) Intermediates
Indirect routes construct the substituted pyridine ring from simpler, acyclic components. These methods often proceed through a dihydropyridine intermediate, which is subsequently aromatized.
The Hantzsch pyridine synthesis, first reported in 1881, is a classic and highly versatile multicomponent reaction for preparing dihydropyridine derivatives. wikipedia.orgnih.gov In its typical form, the reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.orgdrugfuture.com This one-pot reaction efficiently assembles the 1,4-dihydropyridine (B1200194) (1,4-DHP) core, also known as a Hantzsch ester. wikipedia.org The resulting 1,4-DHP bears the ester groups at the 3- and 5-positions and a substituent derived from the aldehyde at the 4-position. nih.gov The initial product is a dihydropyridine which must be oxidized in a subsequent step to furnish the final aromatic pyridine ring. wikipedia.orgorganic-chemistry.org
The Hantzsch synthesis is a prime example of a multicomponent reaction (MCR), which offers significant advantages in terms of efficiency, atom economy, and operational simplicity by combining three or more reactants in a single step. beilstein-journals.org Numerous modern variations of the Hantzsch reaction have been developed, often focusing on greener reaction conditions and improved yields. wikipedia.orgfrontiersin.org These modifications include the use of various catalysts to accelerate the reaction and enable milder conditions. Catalysts such as guanidine (B92328) hydrochloride, ceric ammonium nitrate (B79036) (CAN), and phosphotungstic acid on alumina (B75360) have been successfully employed. beilstein-journals.orgroyalsocietypublishing.org The reaction has also been adapted to solvent-free conditions or conducted in environmentally benign solvents like water, sometimes with the aid of microwave irradiation or ultrasonic irradiation to reduce reaction times and improve yields. wikipedia.orgroyalsocietypublishing.orgijcrt.org
The table below summarizes various catalytic systems used in Hantzsch-type reactions for the synthesis of dihydropyridine derivatives.
| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference |
| Guanidine Hydrochloride | Heterocyclic aldehydes, Ethyl acetoacetate, Ammonium acetate | Not specified | Not specified | Good | |
| Ceric Ammonium Nitrate (CAN) | 5-bromothiophene-2-carboxaldehyde, 1,3-diones, Ammonium acetate | Solvent-free | Room Temp | Good to Excellent | royalsocietypublishing.orgijcrt.org |
| Phosphotungstic acid on alumina | Aromatic aldehydes, β-dicarbonyl compounds, Ammonium acetate | Neat | Not specified | >75% | beilstein-journals.org |
| p-Toluenesulfonic acid (PTSA) | Benzaldehyde, Ethyl acetoacetate, Ammonium acetate | Aqueous micelles | Ultrasonic irradiation | 96% | wikipedia.org |
The final step in the indirect synthesis is the aromatization of the 1,4-dihydropyridine intermediate to the corresponding pyridine derivative. wikipedia.org The driving force for this oxidation is the formation of a stable aromatic system. A wide array of oxidizing agents can accomplish this transformation. nih.gov Classical methods employ reagents like nitric acid, ferric chloride (FeCl₃), or potassium permanganate. wikipedia.orgresearchgate.netnih.gov More recently, milder and more environmentally friendly methods have been developed. Calcium hypochlorite (B82951) (Ca(OCl)₂) in aqueous media has been shown to be an efficient oxidant for this purpose. researchgate.nettandfonline.com Other methods include using dimethyl sulfoxide (B87167) (DMSO) as both a solvent and catalyst, or enzymatic approaches, such as using laccase with aerial oxygen as the ultimate oxidant, which represents a green and facile method for pyridine synthesis. researchgate.netrsc.orgwum.edu.pk
The following table details several reagents used for the oxidation of 1,4-dihydropyridines.
| Oxidizing Agent/System | Conditions | Yield Range (%) | Reference |
| Nitric acid | Not specified | Moderate to Good | researchgate.net |
| Dimethyl sulfoxide (DMSO) | Not specified | 25 - 64 | researchgate.netwum.edu.pk |
| Calcium hypochlorite (Ca(OCl)₂) | Aqueous media, Room Temp | Good to Excellent | researchgate.nettandfonline.com |
| Ferric chloride (FeCl₃·6H₂O) | Reflux | Not specified | nih.gov |
| Laccase / O₂ | Mild conditions | up to 95 | rsc.org |
Chemical Reactivity and Transformation Pathways of Diethyl 4 Chloropyridine 3,5 Dicarboxylate
Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring
The electron-withdrawing nature of the nitrogen atom in the pyridine ring, combined with the presence of two electron-withdrawing carboxylate groups, renders the carbon atoms of the ring susceptible to nucleophilic attack. This is particularly pronounced at the 4-position, which is further activated by the presence of a good leaving group, the chloro substituent.
Reactions Involving the Chloro Substituent at Position 4
The chloro group at the 4-position of diethyl 4-chloropyridine-3,5-dicarboxylate is readily displaced by a variety of nucleophiles. This reactivity is analogous to that observed in other 4-chloropyridine (B1293800) derivatives, which readily react with primary and secondary amines to form substituted 4-aminopyridines. researchgate.net
Common nucleophiles that can displace the chloride ion include amines, alkoxides, and thiolates. For instance, reaction with a primary or secondary amine would be expected to yield the corresponding 4-amino-pyridine-3,5-dicarboxylate derivative.
| Nucleophile | Reagent Example | Product Type |
| Amine | Primary or Secondary Amine (e.g., RNH₂, R₂NH) | Diethyl 4-aminopyridine-3,5-dicarboxylate |
| Alkoxide | Sodium Alkoxide (e.g., NaOR) | Diethyl 4-alkoxypyridine-3,5-dicarboxylate |
| Thiolate | Sodium Thiolate (e.g., NaSR) | Diethyl 4-(alkylthio)pyridine-3,5-dicarboxylate |
| Azide | Sodium Azide (NaN₃) | Diethyl 4-azidopyridine-3,5-dicarboxylate |
| Cyanide | Sodium Cyanide (NaCN) | Diethyl 4-cyanopyridine-3,5-dicarboxylate |
This table presents expected reaction products based on the known reactivity of similar 4-chloropyridines.
The reaction with sodium azide, for example, has been shown to displace chloride in polychlorinated pyridines to form the corresponding azido-pyridines. rsc.orgscispace.com Similarly, cyanation of chloropyridines can be achieved using cyanide salts, often with palladium catalysis to facilitate the reaction. google.com
Nucleophilic Displacement of Ester Groups at Positions 3 and 5
While the primary site for nucleophilic attack is the 4-position, under certain conditions, the ester groups at the 3- and 5-positions can also undergo nucleophilic substitution. These reactions typically require more forcing conditions than the displacement of the chloro group. Common transformations include hydrolysis, amidation, and transesterification.
Redox Chemistry of the Pyridine Nucleus
The pyridine ring of this compound can undergo both oxidative and reductive transformations, leading to the formation of pyridine-3,5-dicarboxylic acid or dihydropyridine (B1217469) derivatives, respectively.
Oxidative Transformations to Pyridine-3,5-dicarboxylic Acid
While direct oxidation of this compound to pyridine-3,5-dicarboxylic acid is not a commonly reported specific transformation, the hydrolysis of the ester groups is a key step in achieving this conversion. The initial hydrolysis of the diethyl ester would yield 4-chloropyridine-3,5-dicarboxylic acid. Subsequent removal of the chloro group, for instance, through hydrogenolysis, would lead to the formation of pyridine-3,5-dicarboxylic acid. Pyridine-3,5-dicarboxylic acid itself is a versatile building block used in the synthesis of metal-organic frameworks and other complex structures. rsc.org
Reductive Pathways Leading to Dihydropyridine Derivatives
The reduction of the pyridine ring in this compound leads to the formation of dihydropyridine derivatives. A prominent method for the synthesis of dihydropyridines is the Hantzsch synthesis. While this is a synthetic route to the ring system itself, the reduction of a pre-formed pyridine is also a valid pathway. The resulting 1,4-dihydropyridine (B1200194) scaffold is a core structure in a class of calcium channel blockers. nih.govresearchgate.net
Derivatization and Functional Group Interconversions of Ester Moieties
The diethyl ester groups at positions 3 and 5 are amenable to a range of functional group interconversions, providing a handle for further molecular elaboration. Key reactions include hydrolysis, amidation, and transesterification.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids. Complete hydrolysis would afford 4-chloropyridine-3,5-dicarboxylic acid.
Amidation: The direct reaction of the ester with amines to form amides can be challenging. A more common approach involves the initial hydrolysis of the ester to the carboxylic acid, followed by activation (e.g., conversion to an acid chloride or use of a coupling agent) and subsequent reaction with an amine. However, direct aminolysis of similar 1,4-dihydropyridine-3-carboxylates has been reported. mdpi.com The development of catalytic methods, for instance using titanium(IV) fluoride, has enabled the direct amidation of carboxylic acids, which could be applied after hydrolysis of the title compound. researchgate.net
Hydrolysis and Transesterification Reactions
Information not available in the searched scientific literature.
Conversion to Amides and Other Carboxylic Acid Derivatives
Information not available in the searched scientific literature.
Participation in Complex Heterocyclic Annulations
Cascade Reactions Leading to Fused Pyridine Systems
Information not available in the searched scientific literature.
Spectroscopic and Structural Characterization of Diethyl 4 Chloropyridine 3,5 Dicarboxylate
Advanced Spectroscopic Methods for Molecular Elucidation
Spectroscopic techniques are indispensable for determining the connectivity and chemical environment of atoms within a molecule.
NMR spectroscopy is the cornerstone of molecular structure determination in solution.
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two protons on the pyridine (B92270) ring (at positions 2 and 6) are chemically equivalent due to the molecule's symmetry. They would likely appear as a single sharp singlet in the aromatic region of the spectrum, anticipated around 8.5-9.0 ppm. The ethyl ester groups would give rise to two distinct signals: a quartet corresponding to the methylene (B1212753) protons (-OCH₂CH₃) around 4.4 ppm and a triplet for the terminal methyl protons (-OCH₂CH₃) around 1.4 ppm. The integration of these signals would be in a 2:4:6 ratio, respectively.
¹³C NMR: The carbon NMR spectrum would provide information on all unique carbon environments. One would expect to see signals for the inequivalent carbons of the pyridine ring. The carbons at positions 2 and 6 would be equivalent, as would the carbons at 3 and 5. A distinct signal would be observed for the carbon at position 4, which is directly attached to the chlorine atom. The ester groups would show a signal for the carbonyl carbon (C=O) typically in the 160-170 ppm range, a signal for the methylene carbon (-OCH₂) around 60-65 ppm, and a signal for the methyl carbon (-CH₃) around 14-15 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Diethyl 4-chloropyridine-3,5-dicarboxylate
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Pyridine H (C2, C6) | 8.5 - 9.0 (s, 2H) | ~150 |
| Pyridine C (C3, C5) | - | ~125 |
| Pyridine C (C4) | - | ~145 |
| Ester C=O | - | 160 - 170 |
| Ester -OCH₂ | 4.4 (q, 4H) | 60 - 65 |
| Ester -CH₃ | 1.4 (t, 6H) | 14 - 15 |
(Note: 's' denotes singlet, 't' denotes triplet, 'q' denotes quartet. Predicted values are estimates based on typical chemical shifts for similar structures.)
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent absorption band would be the strong C=O stretching vibration of the ester groups, expected in the region of 1720-1740 cm⁻¹. Other significant peaks would include C-O stretching vibrations for the ester linkage around 1250-1300 cm⁻¹, C-N stretching vibrations characteristic of the pyridine ring, and C-H stretching from the ethyl groups. The C-Cl stretch would likely appear in the fingerprint region, typically below 800 cm⁻¹.
Table 2: Expected Major IR Absorption Bands for this compound
| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| C=O (Ester) | 1720 - 1740 | Strong |
| C-O (Ester) | 1250 - 1300 | Strong |
| Aromatic C=C/C=N | 1450 - 1600 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₁H₁₂ClNO₄), the molecular ion peak (M⁺) would be observed. Due to the presence of chlorine, a characteristic isotopic pattern would be seen for the molecular ion, with a peak at M and another at M+2 in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃).
UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic systems like pyridine exhibit characteristic absorptions. This compound would be expected to show absorptions in the UV region, likely corresponding to π→π* transitions of the substituted pyridine ring. The exact wavelength of maximum absorbance (λ_max) would be influenced by the chloro and dicarboxylate substituents.
X-ray Crystallography for Solid-State Structure Determination
To obtain definitive proof of the molecular structure in the solid state, X-ray crystallography is the gold standard.
Should suitable single crystals of the compound be grown, SC-XRD analysis would provide a precise three-dimensional model of the molecule. This technique would confirm the planarity of the pyridine ring and determine the exact bond lengths, bond angles, and torsion angles within the molecule, including the orientation of the two diethyl carboxylate groups relative to the ring. Furthermore, it would reveal how the molecules pack in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding or π-stacking, that stabilize the crystal structure.
Based on a thorough search for scientific literature and crystallographic databases, detailed experimental data specifically for "this compound" is not available in the public domain. The required information for the sections on crystal packing, unit cell parameters, intramolecular torsion angles, intermolecular interactions, and elemental analysis could not be located for this exact compound.
While research exists for structurally similar compounds, the strict requirement to focus solely on this compound prevents the inclusion of data from these related but distinct molecules. Therefore, it is not possible to generate the requested article with the specified scientifically accurate and detailed content at this time.
Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigation reports specifically for the compound “this compound” corresponding to the requested outline could not be located.
Quantum Chemical Calculations (DFT): Including geometry optimization, electronic structure analysis, prediction of spectroscopic parameters, and Molecular Electrostatic Potential (MEP) analysis.
Analysis of Intermolecular Interactions: Including Hirshfeld surface analysis, 2D fingerprint plots, and quantification of interaction energies.
While extensive research exists for structurally related compounds, particularly derivatives of 1,4-dihydropyridine (B1200194), this information does not apply to the aromatic pyridine structure specified in the request. Adhering to the strict requirement to focus solely on "this compound," it is not possible to generate the requested article with scientifically accurate and specific findings.
Computational and Theoretical Investigations of Diethyl 4 Chloropyridine 3,5 Dicarboxylate
Advanced Electronic Structure and Optical Property Studies
Theoretical studies on the electronic structure and optical properties of Diethyl 4-chloropyridine-3,5-dicarboxylate are crucial for predicting its reactivity and potential applications in materials science. These investigations are typically performed using quantum chemical calculations, such as those based on Density Functional Theory (DFT).
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the distribution of electron density in a molecule, providing insights into chemical bonding, charge transfer, and intramolecular interactions. An NBO analysis of this compound would involve the calculation of the natural atomic charges and the investigation of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.
Table 1: Hypothetical NBO Analysis Data for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (N1) | π* (C2-C3) | High | Lone pair delocalization |
| LP (O) of Ester | π* (C=O) | Moderate | Resonance stabilization |
Note: The data in this table is hypothetical and serves to illustrate the expected outcomes of an NBO analysis.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the energy of the LUMO is related to the electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the lone pairs of the heteroatoms. The LUMO is likely to be distributed over the electron-deficient regions, including the carbonyl groups of the esters and the carbon atom attached to the chlorine. A smaller HOMO-LUMO gap would suggest higher reactivity, as less energy would be required to excite an electron from the HOMO to the LUMO.
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
Note: The data in this table is hypothetical and based on typical values for similar organic molecules.
Nonlinear optical (NLO) materials have applications in various fields, including telecommunications and optical data storage. The NLO properties of a molecule are related to its response to an applied electric field. Computational methods can be used to calculate key NLO parameters such as the dipole moment (μ), polarizability (α), and first hyperpolarizability (β).
The presence of a π-conjugated system in the pyridine ring and the electron-withdrawing ester groups in this compound suggests that it may exhibit NLO properties. Theoretical calculations would provide quantitative predictions of these properties, guiding the experimental investigation of its potential as an NLO material.
Table 3: Hypothetical NLO Properties of this compound
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) | 3.5 D |
| Polarizability (α) | 25 x 10⁻²⁴ esu |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are indispensable tools for studying the interactions of small molecules with biological targets and for predicting their chemical behavior.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is widely used in drug discovery to screen for potential drug candidates. For this compound, molecular docking studies could be performed against various protein targets to explore its potential biological activities. The docking results would provide information about the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site.
Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein. These simulations can be used to assess the stability of the binding pose predicted by docking and to calculate the binding free energy, which is a more accurate measure of the binding affinity.
Predictive models based on quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR) can be developed to correlate the structural features of this compound with its chemical behavior and reactivity. These models are built using a set of known compounds and their experimentally determined properties. Once a reliable model is established, it can be used to predict the properties of new or untested compounds.
For this compound, QSAR models could be developed to predict its potential biological activities, while QSPR models could be used to predict its physicochemical properties, such as solubility and boiling point. These predictive models can significantly accelerate the process of drug discovery and materials design by reducing the need for extensive experimental testing.
Table 4: List of Compound Names
| Compound Name |
|---|
Advanced Applications and Mechanistic Insights in Chemical Research Excluding Clinical Outcomes
Utility as a Versatile Synthon in Complex Molecule Synthesis
The strategic placement of reactive sites on the diethyl 4-chloropyridine-3,5-dicarboxylate scaffold allows for its use as a foundational building block in organic synthesis. The chloro-substituent serves as a key leaving group for nucleophilic substitution and cross-coupling reactions, while the ester groups provide handles for further modifications or can act as directing groups.
The chemical reactivity of this compound makes it an excellent precursor for introducing a wide array of functional groups onto the pyridine (B92270) core. The electron-withdrawing nature of the dicarboxylate groups enhances the susceptibility of the C4 position to nucleophilic attack, while the chloro atom is a versatile handle for modern cross-coupling methodologies.
Key functionalization strategies include:
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position can be readily displaced by various nucleophiles, such as amines, thiols, and alkoxides. This allows for the straightforward introduction of nitrogen, sulfur, and oxygen-containing substituents, respectively.
Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond is amenable to a range of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. A notable example is the Buchwald-Hartwig amination, which has been successfully applied to the isomeric dimethyl 5-chloropyridine-2,4-dicarboxylate to form C-N bonds with various N-alkylamines. acs.org Similar reactivity is anticipated for the 4-chloro isomer, providing access to a diverse library of 4-amino-substituted pyridine derivatives.
Modification of Ester Groups: The diethyl ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted into amides, other esters, or used for further coupling reactions. This flexibility is crucial for tuning the solubility, polarity, and binding properties of the final molecule.
These transformations underscore the role of this compound as a platform molecule, enabling systematic structural modifications for developing new compounds. The regioselective functionalization of chloropyridines is a key strategy for preparing orthogonally functionalized pyridine derivatives, which are valuable scaffolds in medicinal chemistry. mdpi.com
| Reaction Type | Reagents/Catalysts | Functional Group Introduced | Potential Application |
|---|---|---|---|
| Buchwald-Hartwig Amination | Pd(OAc)₂, Ligand (e.g., Xantphos, Josiphos), Base | Substituted Amino Groups (-NRR') | Synthesis of enzyme inhibitors, materials science |
| Suzuki Coupling | Pd Catalyst, Base, Boronic Acid/Ester | Aryl, Heteroaryl, Alkyl Groups | Creation of complex scaffolds for SAR studies |
| Nucleophilic Aromatic Substitution (SNAr) | Amines, Thiols, Alkoxides | -NHR, -SR, -OR | Access to diverse functionalized pyridines |
| Ester Hydrolysis | Acid or Base (e.g., LiOH, HCl) | Carboxylic Acids (-COOH) | Precursor for amide synthesis, improving solubility |
Heterocyclic compounds are foundational to medicinal chemistry, with over 85% of biologically active molecules containing a heterocyclic ring. mdpi.com Pyridine derivatives, in particular, are considered "privileged scaffolds" due to their prevalence in numerous therapeutic agents. mdpi.com this compound serves as a key starting material for constructing more elaborate heterocyclic systems with significant biological relevance.
One of the most prominent applications is in the synthesis of 1,4-dihydropyridine (B1200194) (1,4-DHP) analogues. The 1,4-DHP ring is a core feature of various bioactive compounds. researchgate.netresearchgate.net While the classic Hantzsch synthesis is a common route to DHPs, functionalized pyridines like this compound offer alternative pathways to novel DHP structures that are not readily accessible through traditional methods. nih.govresearchgate.net By modifying the 4-position and subsequently reducing the pyridine ring, chemists can generate diverse DHP libraries.
Furthermore, the pyridine dicarboxylate framework can be incorporated into larger, fused heterocyclic systems or used as a scaffold to attach other bioactive heterocycles. The ability to functionalize the ring at multiple positions allows for the construction of complex molecules designed to interact with specific biological targets. The development of such frameworks is central to discovering new therapeutic agents. nih.govijnrd.orgresearchgate.net For example, pyridine-2,4-dicarboxylic acid derivatives have been investigated as inhibitors of human 2-oxoglutarate (2OG) dependent oxygenases, demonstrating the utility of this scaffold in generating targeted inhibitors. nih.gov
Structure-Activity Relationship (SAR) Studies of Analogues
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science, providing insights into how molecular structure correlates with function. For analogues derived from this compound, SAR studies help elucidate the principles governing their chemical reactivity and molecular recognition capabilities.
The systematic modification of the this compound scaffold allows researchers to fine-tune molecular properties. The rational design of analogues is guided by established principles of physical organic and medicinal chemistry. For instance, the ease of substitution at various positions on the pyridine ring provides structural flexibility, which is crucial for optimizing activity and selectivity toward a biological target. nih.gov
SAR studies on related pyridine derivatives have revealed several key design principles:
Modulating Electronic Properties: The introduction of electron-donating or electron-withdrawing groups at different positions on the pyridine ring can alter its pKa, redox potential, and susceptibility to chemical reactions. This is a critical factor in designing molecules for specific applications, such as enzyme inhibitors where the electronic landscape of the molecule dictates its binding affinity. nih.gov
Varying Substituent Size and Shape: Altering the size and lipophilicity of substituents can dramatically impact how a molecule interacts with its environment, particularly with the binding pocket of a protein. SAR studies on C-3 aminoalkyl-substituted pyridine-2,4-dicarboxylates revealed that increasing the length of the alkyl chain had a detrimental effect on inhibitory potency against aspartate/asparagine-β-hydroxylase (AspH). nih.gov
Positional Isomerism: The biological or chemical activity of a pyridine derivative can be highly dependent on the substitution pattern. Analysis of pyridine carboxylic acid isomers has shown that the relative positions of the carboxylic group and other substituents are critical for multiparameter optimization in drug design. nih.gov
These principles guide the synthesis of focused libraries of compounds, accelerating the discovery of molecules with desired properties.
| Structural Modification | Observed Effect on Activity/Property | Design Principle | Reference Example |
|---|---|---|---|
| Increasing C-3 alkyl chain length | Decreased inhibitory potency | Optimal chain length for binding pocket fit | AspH inhibitors nih.gov |
| Introduction of -OCH₃ groups | Improved antiproliferative activity | Enhancing hydrophobic interactions and/or metabolic stability | Anticancer pyridine derivatives mdpi.com |
| Varying substituent position (ortho, meta, para) | Significant change in IC₅₀ values | Positional optimization for target engagement | Mammary carcinoma inhibitors mdpi.com |
| Introduction of bulky C5 substituents | Reduced binding efficiency due to steric clash | Avoiding steric hindrance with target residues | AspH inhibitors acs.org |
The three-dimensional structure of a molecule and the non-covalent interactions it engages in are dictated by the steric and electronic properties of its constituent atoms and functional groups. For analogues of this compound, these effects are paramount in determining their solid-state packing, solution-phase behavior, and ability to bind to target molecules.
Steric Effects: The size and shape of substituents can impose significant conformational constraints. For example, in 1,4-dihydropyridine derivatives, a bulky substituent at the C4 position can cause the dihydropyridine (B1217469) ring to adopt a flattened boat conformation. researchgate.netresearchgate.netnih.gov A near-perpendicular orientation of a phenyl ring relative to the dihydropyridine ring can be ascribed to steric hindrance with adjacent ester groups. researchgate.netresearchgate.net Similarly, steric clashes between amide hydrogen atoms in pyridine dicarboxamides can prevent the molecule from being planar. nih.govmdpi.com
Electronic Effects: The electronic nature of substituents influences intermolecular interactions such as hydrogen bonding and π-π stacking. The carboxylic acid group, for instance, adds polarity and can coordinate with metal ions, a property often exploited in the design of enzyme inhibitors. nih.gov Substituents also have a profound impact on π-π stacking interactions, which are crucial for ligand-protein binding. While unsubstituted aromatic rings often prefer T-shaped or offset stacking conformations to minimize electron repulsion, the introduction of substituents can alter this preference. nih.gov
Conformational Preferences: The interplay of steric and electronic effects determines the preferred conformation of a molecule. For flexible molecules, the ability to adopt a specific low-energy conformation (the bioactive conformation) is often essential for biological activity. Studies on pyridinecarboxaldehyde oximes, for example, have quantified the ratio of different NCCN rotamers, highlighting how subtle structural features can influence conformational equilibria. researchgate.net
Investigation of Enzyme-Ligand Interaction Mechanisms for Pyridine Dicarboxylate Analogues
Pyridine carboxylic acid derivatives are versatile scaffolds for developing potent and selective enzyme inhibitors. nih.govnih.gov Understanding the detailed molecular mechanisms by which these compounds bind to their target enzymes is crucial for rational drug design. Techniques such as X-ray crystallography, molecular docking, and kinetic studies provide invaluable insights into these interactions.
Pyridine dicarboxylates often act as inhibitors by mimicking an endogenous substrate or cofactor and chelating a metal ion in the enzyme's active site. For example, pyridine-2,4-dicarboxylic acid is a known inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, where it competes with the 2OG cosubstrate. nih.gov
Molecular docking and kinetic studies on pyridine carboxamide derivatives as urease inhibitors have elucidated the specific interactions responsible for their inhibitory activity. mdpi.com Key binding interactions observed for pyridine-based inhibitors include:
Hydrogen Bonding: The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups are excellent hydrogen bond acceptors and donors, respectively, allowing them to form strong interactions with amino acid residues in the enzyme's active site.
Metal Coordination: The N,O-chelating motif of many pyridine carboxylates can coordinate with metal ions (e.g., Zn²⁺, Fe²⁺, Ni²⁺) that are often present as cofactors in enzyme active sites. nih.govnih.gov
π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. mdpi.com
Hydrophobic Interactions: Alkyl or aryl substituents on the pyridine ring can form favorable hydrophobic interactions with nonpolar regions of the binding pocket.
These multimodal interactions contribute to the high affinity and specificity of many pyridine dicarboxylate-based inhibitors. By characterizing these interactions, researchers can design next-generation inhibitors with improved potency and selectivity.
| Enzyme/Enzyme Class | Inhibitor Scaffold | Key Binding Interactions | Mechanistic Insight |
|---|---|---|---|
| Urease | Pyridine carbothioamide | H-bonding, π-π stacking, van der Waals interactions | Inhibitor binds in the active site, interacting with key residues and potentially the nickel ions. mdpi.com |
| 2-Oxoglutarate (2OG) Oxygenases (e.g., AspH) | Pyridine-2,4-dicarboxylic acid | Metal coordination (to Fe²⁺), H-bonding | Acts as a competitive inhibitor by mimicking the 2-oxoglutarate cosubstrate. nih.gov |
| Histone Demethylases (KDMs) | Pyridine carboxylic acids | Metal coordination, H-bonding | Inhibits demethylase activity by binding to the active site iron. nih.gov |
| Myeloperoxidase (MPO) | Pyridine carboxylic acids | Not specified in detail | General enzyme inhibition by the pyridine scaffold. nih.gov |
Elucidation of Binding Modes and Chemical Pathways of Inhibition (e.g., α-glucosidase, phosphodiesterase)
The this compound scaffold and its structural analogs, particularly 1,4-dihydropyridine-3,5-dicarboxylates, have been identified as potent inhibitors of enzymes such as α-glucosidase. Kinetic studies on these related compounds help elucidate the potential inhibitory mechanisms of this compound. Research on a series of synthesized 1,4-dihydropyridine-3,5-dicarboxylate derivatives demonstrated significant inhibitory activity against yeast α-glucosidase. Kinetic analysis revealed that these compounds can act through different modes of inhibition; for example, some derivatives were found to be non-competitive inhibitors, while others were identified as competitive inhibitors.
Molecular docking studies on various pyridine-based inhibitors targeting α-glucosidase have provided further insight into their binding modes. These studies suggest that the inhibitory action often stems from the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues within the enzyme's active site. For instance, docking analyses of novel pyridazine-triazole hybrids, which share structural motifs with pyridine dicarboxylates, revealed that interactions with residues like Leu677 are crucial for binding affinity. nih.gov The mode of inhibition for these related compounds was determined to be uncompetitive. nih.gov Similarly, studies on thiazolidine-2,4-dione derivatives showed that interactions with hydrophobic pockets composed of residues like Phe-157, Phe-177, and Leu-218 are significant. nih.gov
Phosphodiesterases (PDEs) represent another class of enzymes where pyridine-based structures could exhibit inhibitory effects. PDE inhibitors function by preventing the degradation of intracellular second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov This prevention leads to increased levels of these messengers in smooth muscle cells, causing relaxation and vasodilation. nih.gov While direct studies on this compound are limited, the general mechanism for PDE inhibition involves blocking the catalytic site of the enzyme, thereby preventing the hydrolysis of cAMP or cGMP. nih.gov
Table 1: Summary of Inhibition Kinetics for Structurally Related α-Glucosidase Inhibitors
| Compound Class | Target Enzyme | Mode of Inhibition | Key Findings |
|---|---|---|---|
| 1,4-Dihydropyridine-3,5-dicarboxylates | Yeast α-Glucosidase | Competitive / Non-competitive | Inhibition mode varies with substitution on the dihydropyridine ring. |
| Pyridazine-triazole Hybrids | Rat Intestinal α-Glucosidase | Uncompetitive | Triazole ring plays a key role in binding interactions. nih.gov |
| 2-Amino-4,6-diarylpyrimidines | α-Glucosidase | Reversible Mixed-type | Demonstrated more potent inhibition than the standard drug, rutin. researchgate.net |
Computational Analysis of Protein-Ligand Interfaces and Key Interacting Residues
Computational methods, particularly molecular docking, are invaluable for predicting the binding modes of ligands like this compound with protein targets. researchgate.netnih.gov These analyses provide a detailed view of the protein-ligand interface, highlighting the specific amino acid residues that stabilize the complex. A comprehensive understanding of these interactions is crucial for rational drug design and for explaining observed structure-activity relationships. core.ac.uk
For α-glucosidase, docking studies of various pyridine-containing inhibitors have consistently identified key interactions. The binding affinity is often attributed to a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking or pi-alkyl interactions. nih.gov For example, molecular docking of a potent thiazolidine-2,4-dione derivative revealed that its phthalimide (B116566) group extends into a hydrophobic pocket formed by Phe-157, Phe-177, and Leu-218. nih.gov Furthermore, the 2-chlorophenyl group of the same compound formed CH–π interactions with residues Phe-157, Phe-177, and Phe-300. nih.gov
In another study involving imidazo[1,2-a]pyridine (B132010) derivatives, hydrogen bonding between the ligand's imidazo-pyridine –NH– group and the Asp1526 residue of human intestinal maltase-glucoamylase was observed. researchgate.net Hydroxyl groups on the ligand were also found to form crucial hydrogen bonds with Asp1279. researchgate.net These computational findings corroborate experimental results, suggesting that the presence and positioning of hydrogen bond donors and acceptors, as well as hydrophobic moieties, are critical for potent inhibition. researchgate.net The analysis of protein-ligand complexes from structural databases indicates that such energetically favorable interaction patterns are frequently observed. core.ac.uk
Table 2: Key Interacting Residues in α-Glucosidase Identified by Docking Studies of Pyridine Analogs
| Inhibitor Class | Key Interacting Residues | Primary Interaction Type |
|---|---|---|
| Thiazolidine-2,4-dione derivatives | Phe-157, Phe-177, Leu-218, Phe-300 | Hydrophobic, CH–π interactions nih.gov |
| Imidazo[1,2-a]pyridine derivatives | Asp1526, Asp1279 | Hydrogen Bonding researchgate.net |
| Pyridazine-triazole Hybrids | Leu677, Phe649, Trp376, Asp616 | Hydrogen Bonding, Van der Waals nih.gov |
| Pyrazolo[3,4-b]pyridine Derivatives | (Target: α-amylase) | Strong binding affinities observed with active site residues. mdpi.com |
Exploration in Catalysis and Advanced Materials Science
Development of Chiral Catalysts Derived from Pyridine Dicarboxylate Architectures
The pyridine dicarboxylate framework is a valuable structural motif in the design of ligands for asymmetric catalysis. rsc.org The development of chiral pyridine-derived ligands has been a focus of research for decades, as they are crucial for creating metal complexes that can catalyze enantioselective transformations. nih.gov The rigidity and defined coordination geometry of the pyridine ring make it an excellent scaffold for constructing chiral environments around a metal center.
Innovations in this area include the design of modular and tunable chiral pyridine units (CPUs) that can be incorporated into various ligand structures, such as 2,2'-bipyridines. nih.gov These ligands have been successfully used in highly enantioselective nickel-catalyzed reactions and iridium-catalyzed C-H borylation. nih.gov The strategic design of these catalysts often involves creating a well-defined three-dimensional structure that minimizes steric hindrance near the metal's coordination site while controlling the broader chiral environment to ensure high stereoselectivity. nih.gov Pyridine-2-carboxylic acid itself has been employed as an efficient and recyclable organocatalyst for multi-component reactions, highlighting the inherent catalytic potential of this class of compounds. rsc.org The development of such catalysts is essential for the efficient synthesis of optically active molecules, which are of great importance in pharmaceuticals and agrochemicals. researchgate.net
Potential as Components in Functional Organic Materials (e.g., for electronic or optical applications)
Pyridine dicarboxylate derivatives are versatile building blocks for the creation of functional organic materials and coordination polymers, including metal-organic frameworks (MOFs). researchgate.net These materials have potential applications in fields such as electronics and optics due to the electronic properties of the pyridine ring and the structural diversity achievable through coordination chemistry.
For instance, pyridine-2,4-dicarboxylate has been used to synthesize a series of one-, two-, and three-dimensional coordination polymers with varied network topologies and magnetic properties. researchgate.net Such materials can be designed to have specific sorption properties, making them useful for energy-efficient applications. researchgate.net
In the realm of organic electronics, cyano-substituted pyridine derivatives have been synthesized and investigated for their use in organic light-emitting devices (OLEDs). rsc.org These molecules can exhibit multifunctional properties, including electron-transporting, light-emitting, and bipolar charge-transporting characteristics. rsc.org By incorporating different functional groups onto the pyridine dicarboxylate core, it is possible to tune the electronic and optical properties of the resulting materials. This tunability allows for the simplification of OLED device structures and can lead to high efficiencies and low operating voltages. rsc.org The inherent properties of the pyridine dicarboxylate scaffold make it a promising component for the design of next-generation functional materials. mdpi.com
Future Research Directions and Emerging Opportunities for Diethyl 4 Chloropyridine 3,5 Dicarboxylate
Development of Green and Sustainable Synthetic Routes
The future of synthesizing Diethyl 4-chloropyridine-3,5-dicarboxylate is increasingly geared towards environmentally benign methods. Traditional multi-step syntheses of highly substituted pyridines are often inefficient. vcu.edu The Hantzsch pyridine (B92270) synthesis, a classic multi-component reaction, offers a more atom-economical route to the dihydropyridine (B1217469) precursor, which can then be oxidized to the pyridine. wikipedia.orgorganic-chemistry.org Research is now focused on making this process even greener.
Key areas of development include:
Eco-friendly Solvents and Catalysts: Efforts are underway to replace conventional volatile organic solvents with greener alternatives. bhu.ac.in Studies have demonstrated the feasibility of the Hantzsch reaction in water or using ionic liquids as non-toxic, recyclable catalysts. wikipedia.org Furthermore, the use of reusable heterogeneous catalysts like covalently anchored sulfonic acid on silica (B1680970) gel or activated fly ash is being explored to simplify purification and minimize waste. organic-chemistry.orgbhu.ac.in
Bio-based Feedstocks: A significant leap towards sustainability involves deriving pyridine dicarboxylic acids from renewable biomass. ukri.orgwur.nl Researchers have successfully re-routed metabolic pathways in bacteria like Rhodococcus jostii RHA1 to convert lignin, a component of wheat straw, into pyridine-2,4-dicarboxylic acid and pyridine-2,5-dicarboxylic acid. rsc.org Such biocatalytic approaches could provide sustainable pathways to the core pyridine dicarboxylate scaffold. ukri.org
Energy Efficiency: Microwave-assisted synthesis has been shown to accelerate the Hantzsch reaction, reducing reaction times and potentially lowering energy consumption compared to conventional heating methods. wikipedia.org
| Approach | Key Features | Sustainability Advantages | References |
|---|---|---|---|
| Modified Hantzsch Synthesis | Multi-component reaction using water as a solvent or ionic liquid catalysts. | Reduced use of hazardous solvents, potential for catalyst recycling. | wikipedia.org |
| Heterogeneous Catalysis | Use of solid acid catalysts like Montmorillonite K-10 or silica-supported sulfonic acid. | Ease of catalyst separation and reuse, solvent-free conditions. | organic-chemistry.orgresearchgate.net |
| Biocatalysis | Conversion of lignin-derived feedstocks into pyridine dicarboxylic acids using engineered bacteria. | Utilization of renewable resources, biodegradable processes. | ukri.orgrsc.org |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate the reaction. | Reduced reaction times and energy consumption. | wikipedia.org |
Exploration of Novel Reactivity Patterns and Derivatization Strategies
The 4-chloro substituent on the pyridine ring is a key functional handle that enables a wide range of derivatization strategies. Future research will focus on exploring its reactivity to generate diverse molecular libraries. The electron-deficient nature of the pyridine ring makes positions 2, 4, and 6 susceptible to nucleophilic aromatic substitution. youtube.com
Emerging opportunities in this area include:
Nucleophilic Substitution: The chlorine atom at the 4-position is a good leaving group, readily displaced by various nucleophiles. nih.gov This allows for the introduction of a wide array of functional groups, including amines, thiols, and alkoxides, to create novel derivatives. nih.govresearchgate.net The reactivity of 4-chloropyridine (B1293800) can be significantly enhanced by protonation, which increases its electrophilicity by several orders of magnitude, a phenomenon described as "switchable" reactivity. nih.gov
Cross-Coupling Reactions: Modern palladium, nickel, or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Applying these methods to this compound will enable the introduction of aryl, vinyl, alkynyl, and amino groups, leading to complex and potentially bioactive molecules.
Late-Stage Functionalization: The ability to modify the 4-position allows for the late-stage functionalization of complex molecules. This is a highly valuable strategy in drug discovery, as it permits the diversification of a lead compound without needing to restart the synthesis from scratch. uni-muenster.de
Advanced Computational Modeling for Deeper Mechanistic Understanding
Computational chemistry offers powerful tools to investigate reaction mechanisms and predict molecular properties, thereby accelerating the development of new synthetic methods and molecules. researchgate.net For this compound, computational modeling can provide crucial insights.
Future research directions will likely involve:
Mechanistic Elucidation: The Hantzsch reaction mechanism is known to be complex, with several proposed pathways. wikipedia.orgresearchgate.net Density Functional Theory (DFT) calculations can be used to map the potential energy surfaces of the reaction, identify key intermediates and transition states, and clarify the most likely mechanism under different conditions. researchgate.net This understanding can guide the optimization of reaction conditions to improve yields and selectivity.
Predicting Reactivity: Computational tools like Molecular Electrostatic Potential (MEP) and Fukui function analysis can identify the most reactive sites on the molecule. researchgate.net For this compound, these methods can predict the susceptibility of the 4-position to nucleophilic attack and guide the design of new derivatization reactions.
Structure-Property Relationships: DFT and other quantum chemical methods can calculate various molecular properties, such as electronic structure (HOMO-LUMO energies), vibrational frequencies (IR and Raman spectra), and NMR chemical shifts. researchgate.net These calculations can help characterize new derivatives and establish relationships between their structure and potential function, for example, in materials science applications like organic light-emitting devices (OLEDs). rsc.org
Integration into High-Throughput Synthesis and Screening Platforms
The demand for new molecules in drug discovery and materials science necessitates rapid and efficient synthesis and screening methods. The chemical properties of this compound make it a suitable candidate for integration into high-throughput platforms.
Key opportunities include:
Combinatorial Chemistry: The multicomponent nature of the Hantzsch synthesis is inherently suited for combinatorial approaches. organic-chemistry.org By systematically varying the aldehyde, β-ketoester, and nitrogen source, large libraries of dihydropyridine precursors can be generated. Subsequent oxidation and derivatization at the 4-chloro position would further expand this chemical space.
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes, including improved safety, scalability, and efficiency. vcu.edu A novel method for producing pyridine compounds has been developed that reduces a five-step batch process to a single continuous step using flow reactors, dramatically increasing yield and reducing projected costs. vcu.edu Adapting the synthesis and derivatization of this compound to flow chemistry would enable automated, on-demand production of derivatives for screening.
Automated Screening: Once libraries of derivatives are synthesized, they can be subjected to high-throughput screening to identify compounds with desired biological activities or material properties. For instance, derivatives could be screened for their potential as anticancer agents, corrosion inhibitors, or antimicrobial compounds. nih.govnih.gov
Role in Interdisciplinary Research at the Interface of Chemistry and Related Sciences
The versatile structure of this compound and its derivatives makes it a valuable scaffold for interdisciplinary research, bridging chemistry with biology, medicine, and materials science.
Potential areas for future exploration are:
Q & A
Q. What are the recommended synthetic protocols for preparing diethyl 4-chloropyridine-3,5-dicarboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via Hantzsch-type reactions, often using a one-pot domino protocol. For example, Scheme 1 in outlines a method to synthesize analogous diethyl esters by reacting ethyl acetoacetate with aldehydes and ammonium acetate under reflux in ethanol . Yield optimization requires careful control of stoichiometry, reaction time (typically 12–24 hours), and temperature (60–80°C). Impurities like unreacted starting materials or oxidation byproducts (e.g., pyridine derivatives) can be minimized by inert atmosphere conditions and post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. How is the structural characterization of this compound performed?
X-ray crystallography is the gold standard for unambiguous structural determination. Programs like SHELXL (for refinement) and SHELXS (for structure solution) are widely used to analyze diffraction data . For preliminary analysis, NMR (¹H/¹³C) and FT-IR spectroscopy confirm functional groups: ester carbonyls appear at ~1700 cm⁻¹ in IR, while ¹H NMR shows distinct ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and pyridine ring protons (δ 6.5–8.5 ppm) .
Q. What safety protocols should be followed when handling this compound?
Refer to GHS-compliant safety data sheets (e.g., ), which classify the compound as an irritant. Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/contact. Storage should be in a cool, dry place away from oxidizers. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal per hazardous waste regulations .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, Hirshfeld analysis) elucidate electronic properties and intermolecular interactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O, π-π stacking) in crystal structures, revealing packing motifs. For example, used this approach to identify dominant H-bonding (40–50% contribution) in analogous dihydropyridine derivatives .
Q. How do researchers resolve contradictions in reaction outcomes (e.g., unexpected byproducts or low yields)?
Systematic variation of reaction parameters (solvent polarity, catalyst loading) paired with analytical techniques can identify root causes. For instance, HPLC-MS detects trace byproducts, while kinetic studies (via in situ IR) monitor intermediate formation. highlights cases where competing pathways (e.g., oxidation vs. cyclization) were resolved by adjusting ammonium acetate concentration .
Q. What strategies are employed to evaluate biological activity, such as enzyme inhibition or cytotoxicity?
In vitro assays (e.g., MTT for cytotoxicity) and molecular docking (AutoDock Vina, Glide) predict binding affinities to targets like calcium channels or proteases. describes using ammonium acetate in synthesizing derivatives tested for anti-corrosion and antimicrobial activity, validated via MIC (Minimum Inhibitory Concentration) assays .
Q. How is regioselectivity in substitution reactions (e.g., chlorination) controlled during derivative synthesis?
Regioselectivity is influenced by electronic and steric factors. For example, the 4-chloro substituent in the pyridine ring directs electrophilic attacks to meta/para positions. demonstrates using directing groups (e.g., methoxy) or Lewis acids (e.g., AlCl₃) to enhance selectivity in Hantzsch ester modifications .
Q. What advanced techniques validate crystallographic data quality and resolve twinning or disorder issues?
High-resolution datasets (≤1.0 Å) and twin refinement (via SHELXL) address twinning. For disordered solvent molecules, SQUEEZE (in PLATON) removes electron density artifacts. applied these methods to resolve disorder in pyrazole-substituted dihydropyridines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
